molecular formula C18H15N3O4 B2551737 methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate CAS No. 896678-89-0

methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate

Cat. No.: B2551737
CAS No.: 896678-89-0
M. Wt: 337.335
InChI Key: QAIGGBLFSJQRBP-UHFFFAOYSA-N
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Description

Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system, and a benzoate ester group.

Scientific Research Applications

Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate β-ketoester under acidic conditions to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

The mechanism of action of methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may chelate metal ions in the active site of an enzyme, thereby inhibiting its catalytic activity . The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-7-8-21-15(9-11)19-10-13(17(21)23)16(22)20-14-6-4-3-5-12(14)18(24)25-2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIGGBLFSJQRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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